5-Amino-4-bromo-2-fluorobenzonitrile (CAS 893615-28-6) is a highly functionalized, tetra-substituted aromatic building block engineered for advanced pharmaceutical and agrochemical synthesis. Featuring an orthogonal array of reactive sites—an amino group, a nitrile, a labile fluorine atom, and a cross-coupling-ready bromine atom—this compound enables rapid, regiocontrolled diversification. In industrial and medicinal chemistry procurement, it is predominantly selected as a critical precursor for transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura and Sonogashira reactions. Its specific substitution pattern is essential for constructing complex polycyclic systems, including fused benzazepines[1] and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) modulators[2], where precise spatial orientation of functional groups dictates downstream biological activity.
Substituting 5-amino-4-bromo-2-fluorobenzonitrile with its positional isomers or halogen analogs fundamentally disrupts established synthetic workflows. The specific 5-amino-4-bromo arrangement dictates the geometry of subsequent ring-closing reactions; using the isomeric 4-amino-5-bromo-2-fluorobenzonitrile forces cyclization at the wrong position, yielding inactive regioisomers during the synthesis of fused heterocycles [1]. Furthermore, attempting to substitute the bromo compound with its cheaper chloro analog (5-amino-4-chloro-2-fluorobenzonitrile) drastically reduces the efficiency of palladium-catalyzed cross-couplings. The stronger carbon-chlorine bond requires harsher conditions and specialized ligands, which often leads to the thermal degradation of the sensitive nitrile or amino groups, thereby lowering overall process yield and increasing purification costs.
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the carbon-bromine bond in 5-amino-4-bromo-2-fluorobenzonitrile provides a significantly lower activation barrier for oxidative addition compared to the carbon-chlorine bond in 5-amino-4-chloro-2-fluorobenzonitrile. Industrial patent literature demonstrates that the bromo compound successfully undergoes coupling with complex boronate esters at 80 °C using standard catalysts like Pd(dppf)2 [1]. In contrast, the chloro analog typically requires temperatures exceeding 100 °C and highly specialized phosphine ligands to achieve comparable conversion, which increases the risk of degrading the sensitive nitrile or amino functional groups.
| Evidence Dimension | Oxidative addition efficiency and required coupling temperature |
| Target Compound Data | High reactivity at 80 °C using standard Pd catalysts |
| Comparator Or Baseline | 5-Amino-4-chloro-2-fluorobenzonitrile (requires >100 °C and specialized ligands) |
| Quantified Difference | Enables a >20 °C reduction in reaction temperature and avoids specialized ligand procurement |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions |
Procuring the bromo derivative ensures robust, scalable cross-coupling under mild conditions, reducing catalyst costs and minimizing thermal degradation.
The specific 5-amino-4-bromo substitution pattern is absolutely critical for the targeted synthesis of specific fused benzazepine derivatives. When subjected to cross-coupling followed by cyclization, this exact regiochemistry dictates the trajectory of the ring closure to form the desired 10-fluoro-6-oxo-5,7-dihydropyrido[2,3-d][1]benzazepine-9-carbonitrile scaffold [1]. Utilizing the isomeric 4-amino-5-bromo-2-fluorobenzonitrile forces the cyclization to occur at the adjacent position, generating a completely different structural topology that lacks the required binding affinity for the target biological receptors.
| Evidence Dimension | Regiochemical outcome of intramolecular cyclization |
| Target Compound Data | Exclusive formation of the target 9-carbonitrile benzazepine scaffold |
| Comparator Or Baseline | 4-Amino-5-bromo-2-fluorobenzonitrile (yields the inactive regioisomeric scaffold) |
| Quantified Difference | 100% divergence in final product structural topology |
| Conditions | Multi-step cross-coupling and intramolecular cyclization sequences |
Buyers must select this exact isomer to ensure the correct spatial orientation of the resulting pharmacophore in drug discovery programs.
5-Amino-4-bromo-2-fluorobenzonitrile offers a highly predictable hierarchy of reactivity, making it an ideal precursor for complex alkynylations. In the synthesis of advanced pharmaceutical intermediates, this compound undergoes highly efficient Sonogashira coupling with terminal alkynes (e.g., 3,3-diethoxyprop-1-yne) at temperatures between room temperature and 70 °C, achieving isolated yields of 82% [1]. Compared to 5-amino-2-fluorobenzonitrile, which lacks the cross-coupling handle entirely, the target compound allows for direct, selective C-C bond formation without requiring a non-selective, low-yielding late-stage bromination step.
| Evidence Dimension | Efficiency of direct alkynylation vs. multi-step functionalization |
| Target Compound Data | Direct Sonogashira coupling achieves 82% yield |
| Comparator Or Baseline | 5-Amino-2-fluorobenzonitrile (requires prior bromination, typically <60% yield with isomer mixtures) |
| Quantified Difference | Eliminates at least one low-yielding synthetic step and avoids complex isomer separation |
| Conditions | Pd(PPh3)2Cl2 / CuI catalyzed Sonogashira coupling in THF |
Using the pre-brominated building block streamlines synthetic routes, improving overall process yield and eliminating costly purification of regioisomers.
Serves as the exact regiochemical starting material required for the synthesis of 10-fluoro-6-oxo-5,7-dihydropyrido[2,3-d][1]benzazepine-9-carbonitrile derivatives, which are investigated for the treatment of cancer and epilepsy [1].
Procured as a core scaffold for constructing complex inhibitors targeting Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), where the specific 5-amino-4-bromo substitution ensures proper alignment within the target binding pocket[2].
Ideal precursor for direct, high-yielding C-C bond formation with terminal alkynes, streamlining the scale-up of advanced pharmaceutical intermediates without the need for low-yielding, late-stage bromination steps [3].